Technical Monograph: N-Hydroxy-3-nitro-benzamidine
Technical Monograph: N-Hydroxy-3-nitro-benzamidine
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Critical Intermediate for 1,2,4-Oxadiazole Scaffolds in Medicinal Chemistry[1]
Executive Summary
N-Hydroxy-3-nitro-benzamidine (CAS 5023-94-9), frequently referred to as 3-nitrobenzamidoxime , represents a pivotal building block in modern heterocyclic synthesis.[1] Its primary utility lies in its role as a stable, reactive precursor for 1,2,4-oxadiazoles —a privileged scaffold in drug discovery known for its bioisosteric equivalence to esters and amides. This guide provides a rigorous examination of its physicochemical properties, a validated synthesis protocol from 3-nitrobenzonitrile, and its downstream application in generating bioactive heterocyclic libraries.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound is characterized by the presence of a hydroxyamidine group meta-substituted to a nitro group on the benzene ring.[1] This substitution pattern dictates its solubility profile and reactivity, particularly its nucleophilicity at the oxime oxygen.
| Property | Data |
| IUPAC Name | N'-Hydroxy-3-nitrobenzenecarboximidamide |
| Common Synonyms | 3-Nitrobenzamidoxime; m-Nitrobenzamidoxime |
| CAS Number | 5023-94-9 |
| Molecular Formula | C₇H₇N₃O₃ |
| Molecular Weight | 181.15 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 180–182 °C (Recrystallized from Ethanol/Water) |
| pKa | ~13.27 (Predicted, Amidine N-H) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| SMILES | c1cc(cc(c1)[O-])C(=NO)N |
Synthesis Protocol: From Nitrile to Amidoxime
Mechanistic Rationale
The synthesis relies on the nucleophilic addition of hydroxylamine to the nitrile carbon of 3-nitrobenzonitrile .[1] The presence of the electron-withdrawing nitro group at the meta position activates the nitrile carbon, facilitating the attack of the nucleophilic nitrogen of hydroxylamine.
Experimental Procedure
Scale: 10 mmol Yield: 85–92%[1]
Reagents:
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3-Nitrobenzonitrile (1.48 g, 10 mmol)[1]
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Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (1.39 g, 20 mmol)
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Sodium Carbonate (Na₂CO₃) (1.06 g, 10 mmol) or Triethylamine (Et₃N)
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Solvent: Ethanol/Water (2:1 v/v, 30 mL)
Step-by-Step Protocol:
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Preparation of Free Hydroxylamine: In a round-bottom flask, dissolve Hydroxylamine hydrochloride in the minimum amount of water (approx. 5 mL). Add the base (Na₂CO₃) slowly to neutralize the HCl salt, generating free hydroxylamine in situ. Evolution of CO₂ gas will be observed.
-
Addition of Substrate: Dissolve 3-nitrobenzonitrile in Ethanol (20 mL) and add this solution to the reaction flask.
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Reflux: Heat the reaction mixture to reflux (approx. 80 °C) with magnetic stirring. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (nitrile) typically disappears within 3–6 hours.
-
Work-up:
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Cool the mixture to room temperature.
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Remove the bulk of the ethanol under reduced pressure (rotary evaporator).
-
Add cold water (50 mL) to the residue. The product, N-Hydroxy-3-nitro-benzamidine , will precipitate as a yellow solid.[1]
-
-
Purification: Filter the solid and wash with cold water (2 x 10 mL) to remove inorganic salts. Recrystallize from Ethanol/Water or Toluene if high purity (>98%) is required for analytical standards.
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for the characteristic broad singlet of the N-OH proton (~10.0 ppm) and the NH₂ protons (~6.0 ppm).
Reaction Mechanism Visualization
Downstream Application: Synthesis of 1,2,4-Oxadiazoles
The primary value of N-Hydroxy-3-nitro-benzamidine in drug development is its conversion into 3,5-disubstituted-1,2,4-oxadiazoles .[1] This heterocycle is a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.
The Tiemann Reaction Workflow
The transformation involves two distinct steps:
-
O-Acylation: Reaction of the amidoxime oxygen with an acyl chloride (or carboxylic acid + coupling agent).
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Cyclodehydration: Heating the O-acyl intermediate to drive the loss of water and close the ring.
Standard Protocol (One-Pot):
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Dissolve N-Hydroxy-3-nitro-benzamidine (1 eq) in dry Pyridine or Toluene.[1]
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Add Acyl Chloride (1.1 eq) dropwise at 0 °C.
-
Stir at RT for 1 hour (formation of O-acyl intermediate).
-
Heat to reflux (110 °C) for 4–12 hours to effect cyclization.
-
Isolate the 3-(3-nitrophenyl)-5-substituted-1,2,4-oxadiazole.[1]
Synthetic Workflow Visualization
Biological Relevance & Applications
The 3-nitro-1,2,4-oxadiazole moiety derived from this amidine is frequently screened in:
-
Anti-inflammatory Agents: Inhibitors of COX-2 and 5-LOX often utilize the oxadiazole ring to mimic the arachidonic acid transition state.[1]
-
Antimicrobial Compounds: The nitro group enhances the electrophilicity of the ring, potentially aiding in covalent inhibition mechanisms against bacterial enzymes.
-
Peptidomimetics: The rigid oxadiazole ring restricts conformational freedom, locking the "amide-bond equivalent" into a trans-like geometry, which is crucial for receptor binding affinity.[1]
Safety and Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as amidoximes can slowly decompose or hydrolyze upon prolonged exposure to moisture and heat.
-
PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory during synthesis, especially when handling 3-nitrobenzonitrile (toxic).
References
-
ChemicalBook. (2023).[3] 3-Nitrobenzamidoxime Properties and CAS Data. Retrieved from
-
BenchChem. (2025).[2][4] A Technical Guide to the Synthesis of Nitro-Substituted 1,2,4-Oxadiazoles. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: N-Hydroxy-4-nitrobenzimidamide (Isomer Comparison). Retrieved from
-
Hendawy, O. M. (2022).[5][6][7] A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7).[5] Retrieved from
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from
Sources
- 1. 3-NITROBENZAMIDOXIME | 5023-94-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
